REACTION_CXSMILES
|
[CH:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[C:3]([CH:11]=[O:12])[C:2]=1[CH:13]=[O:14].O[C:16]1[C:25]2[C:20](=CC=CC=2)[C:19](O)=[CH:18][CH:17]=1>>[CH:16]1[C:25]2[C:13](=[O:14])[C:2]3[C:3](=[CH:4][C:5]4[C:10]([CH:1]=3)=[CH:9][C:8]3[C:7](=[CH:10][CH:1]=[CH:2][CH:3]=3)[CH:6]=4)[C:11](=[O:12])[C:20]=2[CH:19]=[CH:18][CH:17]=1
|
Name
|
|
Quantity
|
0.29 g
|
Type
|
reactant
|
Smiles
|
C1=C(C(=CC2=CC=CC=C12)C=O)C=O
|
Name
|
|
Quantity
|
0.25 g
|
Type
|
reactant
|
Smiles
|
OC1=CC=C(C2=CC=CC=C12)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
120 °C
|
Type
|
CUSTOM
|
Details
|
The resulting solution was stirred at 120° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
were flushed with nitrogen for 15 minutes before anhydrous pyridine (5 ml)
|
Duration
|
15 min
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
STIRRING
|
Details
|
with stirring for 24 hours
|
Duration
|
24 h
|
Type
|
TEMPERATURE
|
Details
|
On cooling
|
Type
|
FILTRATION
|
Details
|
the solid product was filtered off
|
Type
|
WASH
|
Details
|
washed successively with methanol (10 ml), 10% copper sulphate solution (10 ml), water (10 ml) and acetone (10 ml)
|
Type
|
CUSTOM
|
Details
|
dried in vacuum oven
|
Name
|
|
Type
|
|
Smiles
|
C1=CC=CC=2C(C3=CC4=CC5=CC=CC=C5C=C4C=C3C(C12)=O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |